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Compound of Interest

Compound Name: I-CBP112 hydrochloride

Cat. No.: B2515675 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing I-CBP112 hydrochloride, a

selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, for Western

blot analysis. Detailed protocols, data interpretation guidelines, and visual representations of

associated signaling pathways are included to facilitate the investigation of epigenetic

mechanisms and drug discovery.

Introduction to I-CBP112 Hydrochloride
I-CBP112 hydrochloride is a potent and selective small molecule inhibitor that targets the

bromodomains of the transcriptional coactivators CBP and p300.[1][2] These bromodomains

are responsible for recognizing and binding to acetylated lysine residues on histones and other

proteins, a key mechanism in the regulation of gene expression. By competitively binding to

these bromodomains, I-CBP112 disrupts the recruitment of the CBP/p300 complex to

chromatin, leading to alterations in gene transcription programs. Notably, I-CBP112 has been

shown to enhance the acetylation of histone H3 at lysine 18 (H3K18ac), a mark associated with

active gene transcription.[3][4][5] This modulation of histone acetylation underlies its effects on

various cellular processes, including cell proliferation, differentiation, and apoptosis, making it a

valuable tool for cancer research and drug development.[4][5][6]

Key Applications in Western Blot Analysis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b2515675?utm_src=pdf-interest
https://www.benchchem.com/product/b2515675?utm_src=pdf-body
https://www.benchchem.com/product/b2515675?utm_src=pdf-body
https://www.benchchem.com/product/b2515675?utm_src=pdf-body
https://www.caymanchem.com/product/14468
https://www.medchemexpress.com/i-cbp112-hydrochloride.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5007619/
https://www.researchgate.net/publication/304331165_Modulation_of_p300CBP_Acetylation_of_Nucleosomes_by_Bromodomain_Ligand_I-CBP112
https://www.medchemexpress.com/I-CBP112.html
https://www.researchgate.net/publication/304331165_Modulation_of_p300CBP_Acetylation_of_Nucleosomes_by_Bromodomain_Ligand_I-CBP112
https://www.medchemexpress.com/I-CBP112.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8467251/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2515675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Western blotting is an indispensable technique to elucidate the molecular effects of I-CBP112
hydrochloride treatment. Key applications include:

Monitoring Histone Acetylation: Directly assessing the on-target effect of I-CBP112 by

measuring the levels of specific histone acetylation marks, such as H3K18ac.

Analyzing Downstream Protein Expression: Investigating the impact of I-CBP112 on the

expression levels of key proteins regulated by CBP/p300, including oncogenic transcription

factors like MYC and hormone receptors such as the Androgen Receptor (AR).

Dose-Response and Time-Course Studies: Determining the optimal concentration and

duration of I-CBP112 treatment to achieve the desired biological effect.

Data Presentation
I-CBP112 Hydrochloride Activity and Specificity

Parameter Target Value Assay Reference

Kd CBP 151 nM ITC [1]

p300 167 nM ITC [1]

IC50 CBP 170 nM Cell-free [1]

EC50 p300 (H3K18ac) ~2 µM In vitro HAT [3][5]

CBP (H3K18ac) ~2 µM In vitro HAT [3][5]

Cellular Potency of I-CBP112 Hydrochloride in Cancer
Cell Lines
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Cell Line Cancer Type IC50 (µM)
Assay
Duration

Reference

MDA-MB-231
Triple-Negative

Breast Cancer
~10 72 hours [6]

A549 Lung Cancer ~10 72 hours [6]

HepG2 Liver Cancer ~10 72 hours [6]

LNCaP Prostate Cancer 5.5 ± 1.1 Not Specified

MV4;11
Acute Myeloid

Leukemia
0.49 Not Specified

Signaling Pathways Modulated by I-CBP112
I-CBP112, by inhibiting CBP/p300, can influence multiple signaling pathways critical in cancer

biology. Below are diagrams illustrating two such key pathways.
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I-CBP112 inhibits the CBP/p300 bromodomain, affecting downstream signaling.
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I-CBP112 can modulate the Wnt/β-catenin signaling pathway.
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Experimental Protocols
A. Cell Culture and I-CBP112 Hydrochloride Treatment
This protocol outlines the general procedure for treating cultured cells with I-CBP112
hydrochloride prior to protein extraction for Western blot analysis.

Materials:

I-CBP112 hydrochloride

DMSO (for stock solution)

Appropriate cell culture medium and supplements

Cultured cells of interest (e.g., MDA-MB-231, LNCaP, A549)

Sterile PBS

Procedure:

Stock Solution Preparation: Prepare a high-concentration stock solution of I-CBP112
hydrochloride in sterile DMSO. For example, a 10 mM stock solution. Store aliquots at

-20°C to avoid repeated freeze-thaw cycles.

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes)

and allow them to adhere and reach the desired confluency (typically 70-80%).

Treatment:

Thaw an aliquot of the I-CBP112 stock solution.

Dilute the stock solution in fresh culture medium to the desired final concentrations. A

typical starting concentration range is 1-20 µM.[6] It is crucial to include a vehicle control

(e.g., medium with the same concentration of DMSO used for the highest I-CBP112

concentration).

Remove the old medium from the cells and replace it with the medium containing I-

CBP112 or the vehicle control.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b2515675?utm_src=pdf-body
https://www.benchchem.com/product/b2515675?utm_src=pdf-body
https://www.benchchem.com/product/b2515675?utm_src=pdf-body
https://www.benchchem.com/product/b2515675?utm_src=pdf-body
https://www.benchchem.com/product/b2515675?utm_src=pdf-body
https://www.benchchem.com/product/b2515675?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8467251/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2515675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation: Incubate the cells for the desired treatment duration. Treatment times can range

from 4 to 72 hours, depending on the specific endpoint being investigated.[6] For histone

acetylation changes, shorter incubation times (4-6 hours) may be sufficient, while changes in

total protein expression may require longer incubations (24-72 hours).[6]

Cell Harvesting: After incubation, proceed to the appropriate protein extraction protocol.

B. Histone Extraction Protocol (Acid Extraction)
This protocol is specifically designed for the extraction of histone proteins, which are the

primary targets of I-CBP112's indirect acetyltransferase-modulating activity.

Materials:

Treated and control cells from Protocol A

Ice-cold PBS

Hypotonic Lysis Buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with

protease and phosphatase inhibitors added fresh)

0.4 N Sulfuric Acid (H2SO4) or Hydrochloric Acid (HCl)

Acetone, pre-chilled to -20°C

1X Laemmli sample buffer

Procedure:

Cell Harvesting and Lysis:

Wash the cell pellet twice with ice-cold PBS.

Resuspend the cell pellet in Hypotonic Lysis Buffer and incubate on a rotator for 30

minutes at 4°C.

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the

supernatant.
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Acid Extraction:

Resuspend the nuclear pellet in 0.4 N H2SO4 or HCl.

Incubate on a rotator overnight at 4°C to extract the histones.

Centrifuge at 16,000 x g for 10 minutes at 4°C.

Protein Precipitation:

Carefully transfer the supernatant containing the histones to a new tube.

Add 8 volumes of pre-chilled acetone and incubate at -20°C for at least 2 hours (or

overnight) to precipitate the histones.

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones.

Carefully decant the acetone and allow the pellet to air dry. Do not over-dry.

Resuspension and Quantification:

Resuspend the histone pellet in an appropriate volume of water or a suitable buffer.

Determine the protein concentration using a BCA or Bradford assay.

Add 1X Laemmli sample buffer to the desired amount of protein.

C. Whole-Cell Lysate Preparation
For analyzing the expression of non-histone proteins, a standard whole-cell lysate is

appropriate.

Materials:

Treated and control cells from Protocol A

Ice-cold PBS
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RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate,

0.1% SDS) supplemented with protease and phosphatase inhibitors.

Procedure:

Cell Harvesting:

Wash cells with ice-cold PBS.

Add ice-cold RIPA buffer to the plate and scrape the cells.

Lysis:

Transfer the cell suspension to a microfuge tube and incubate on ice for 30 minutes with

occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Supernatant Collection:

Transfer the supernatant (whole-cell lysate) to a fresh tube.

Determine the protein concentration and prepare samples for Western blotting by adding

Laemmli sample buffer.

D. Western Blot Protocol
Materials:

Protein lysates (histone extracts or whole-cell lysates)

SDS-PAGE gels (15% or 4-20% gradient gels are recommended for resolving histones)

PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small proteins like

histones)

Transfer buffer

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
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Primary antibodies (see table below for suggestions)

HRP-conjugated secondary antibodies

ECL detection reagent

Procedure:

SDS-PAGE: Load equal amounts of protein per lane and run the gel until adequate

separation is achieved.

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in

blocking buffer, typically overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-

conjugated secondary antibody for 1 hour at room temperature.

Washing: Repeat the washing steps.

Detection: Apply the ECL detection reagent and visualize the bands using a

chemiluminescence imaging system.

Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone

H3 for histone modifications, or β-actin/GAPDH for whole-cell lysates).

Recommended Primary Antibodies and Dilutions
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Target Protein Loading Control
Recommended
Dilution

Supplier (Example)

Acetyl-Histone H3

(Lys18)
Total Histone H3 1:1,000 - 1:5,000

Abcam (ab1191),

Thermo Fisher

(39587)

Total Histone H3 - 1:5,000 - 1:10,000
Cell Signaling

Technology

MYC β-actin or GAPDH 1:1,000
Santa Cruz

Biotechnology

Androgen Receptor

(AR)
β-actin or GAPDH 1:1,000

Cell Signaling

Technology

β-actin - 1:5,000 - 1:10,000 Sigma-Aldrich

GAPDH - 1:5,000 - 1:10,000
Cell Signaling

Technology

Experimental Workflow
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A typical workflow for Western blot analysis following I-CBP112 treatment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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